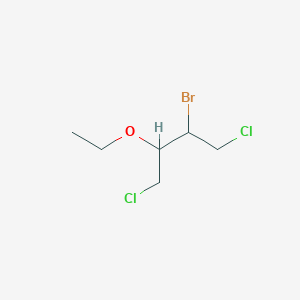
2-Bromo-1,4-dichloro-3-ethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,4-dichloro-3-ethoxybutane is an organic compound with the molecular formula C6H11BrCl2O. This compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dichloro-3-ethoxybutane typically involves the halogenation of an appropriate butane derivative. One common method is the reaction of 1,4-dichloro-3-ethoxybutane with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,4-dichloro-3-ethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-Bromo-1,4-dichloro-3-ethoxybutane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,4-dichloro-3-ethoxybutane involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The ethoxy group can undergo oxidation or reduction, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-ethoxybutane: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dichloro-3-ethoxybutane: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
2-Bromo-1,4-dichlorobutane: Lacks the ethoxy group, altering its chemical properties and applications.
Uniqueness
2-Bromo-1,4-dichloro-3-ethoxybutane is unique due to the presence of both bromine and chlorine atoms along with an ethoxy group. This combination of functional groups provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H11BrCl2O |
|---|---|
Peso molecular |
249.96 g/mol |
Nombre IUPAC |
2-bromo-1,4-dichloro-3-ethoxybutane |
InChI |
InChI=1S/C6H11BrCl2O/c1-2-10-6(4-9)5(7)3-8/h5-6H,2-4H2,1H3 |
Clave InChI |
KFSXNAQHZKOKMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCl)C(CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300561.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
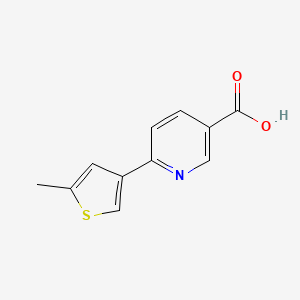
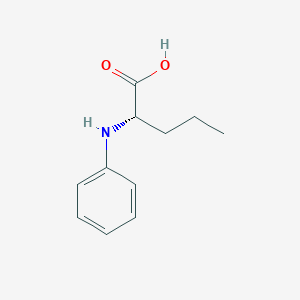

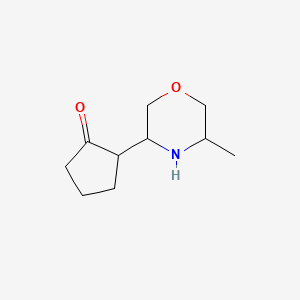
![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
![7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13300597.png)
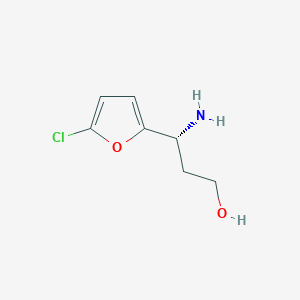

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13300607.png)
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13300614.png)
